4-Benzyl-7-hydroxy-3-phenylcoumarin: Technical Profile & Applications
4-Benzyl-7-hydroxy-3-phenylcoumarin: Technical Profile & Applications
The following technical guide details the properties, synthesis, and biological applications of 4-Benzyl-7-hydroxy-3-phenylcoumarin (CAS 80472-58-8) . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on its role as a scaffold for steroid sulfatase (STS) inhibitors and selective estrogen receptor modulators (SERMs).
[1]
Part 1: Chemical Identity & Physical Properties
4-Benzyl-7-hydroxy-3-phenylcoumarin is a 3,4-disubstituted coumarin derivative.[1][2][3] Its structural uniqueness lies in the bulky hydrophobic substitutions at positions 3 and 4, which mimic the steroidal backbone, making it a privileged scaffold for targeting nuclear receptors and steroidogenic enzymes.
Core Data Table
| Property | Specification |
| CAS Number | 80472-58-8 |
| IUPAC Name | 4-benzyl-7-hydroxy-3-phenylchromen-2-one |
| Molecular Formula | C₂₂H₁₆O₃ |
| Molecular Weight | 328.36 g/mol |
| Melting Point | 241.3 – 243.7 °C [1] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol; Insoluble in Water |
| pKa (Predicted) | ~7.5 (Phenolic -OH) |
| LogP (Predicted) | 4.7 (Highly Lipophilic) |
Part 2: Synthesis Methodology
The synthesis of 3,4-disubstituted coumarins typically utilizes the Pechmann Condensation , a Lewis acid-catalyzed reaction between a phenol and a
Retrosynthetic Analysis
-
Coumarin Core: Formed via cyclization.[4]
-
C7-Hydroxy: Originates from Resorcinol .
-
C3-Phenyl & C4-Benzyl: Originates from Ethyl 2-phenyl-3-oxo-4-phenylbutanoate (also known as ethyl
-phenyl- -phenylacetoacetate).
Experimental Protocol
Reagents:
-
Resorcinol (1.0 eq)[5]
-
Ethyl 2-phenyl-3-oxo-4-phenylbutanoate (1.0 eq)
-
Catalyst: Conc. Sulfuric Acid (
) or Polyphosphoric Acid (PPA)[5] -
Solvent: Solvent-free (melt) or Toluene
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, mix Resorcinol (110 mg, 1 mmol) and Ethyl 2-phenyl-3-oxo-4-phenylbutanoate (282 mg, 1 mmol).
-
Condensation: Add concentrated
(2 mL) dropwise while cooling in an ice bath to prevent charring. -
Reaction: Remove the ice bath and heat the mixture to 100–110°C for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Quenching: Cool the reaction mixture to room temperature and pour into crushed ice (50 g) with vigorous stirring. A solid precipitate should form immediately.
-
Work-up: Filter the precipitate and wash thoroughly with cold water to remove excess acid.
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure 4-benzyl-7-hydroxy-3-phenylcoumarin as white needles.
Reaction Pathway Diagram
Figure 1: Pechmann condensation pathway for the synthesis of 4-benzyl-7-hydroxy-3-phenylcoumarin.
Part 3: Biological Mechanism & Applications[6]
This compound serves as a critical pharmacophore in two primary therapeutic areas: Hormone-Dependent Cancer Therapy and Metabolic Biomarker Analysis .
Steroid Sulfatase (STS) Inhibition (Precursor)
The 7-hydroxy group of this coumarin is the primary site for derivatization into sulfamates (
-
Mechanism: STS converts inactive sulfated estrogens (E1S) into active estrogens (E1), fueling tumor growth in ER+ breast cancer.
-
Role: The 7-O-sulfamate derivative of CAS 80472-58-8 acts as an irreversible suicide inhibitor of STS. The bulky 3-phenyl and 4-benzyl groups occupy the hydrophobic pocket of the enzyme, enhancing potency compared to simpler coumarins [2, 3].
Selective Estrogen Receptor Modulation (SERM)
The 3-phenylcoumarin core is a known isostere of 17
-
Binding Mode: The 3-phenyl ring mimics the A-ring of estradiol, while the 7-hydroxy group (on the coumarin core) mimics the 3-OH of estradiol.
-
Activity: Compounds in this class often exhibit antiproliferative effects on MCF-7 breast cancer cells by competing with estrogen for the ER
binding site [4].
Metabolomics Biomarker (Sarcopenia/Diabetes)
Recent metabolomics studies have identified 4-benzyl-7-hydroxy-3-phenylcoumarin as a circulating metabolite.
-
Correlation: In elderly patients with Diabetic Peripheral Neuropathy (DPN) and Sarcopenia, levels of this compound were found to be negatively correlated with the abundance of the beneficial gut bacterium Faecalibacterium [5].
-
Implication: This suggests it may be a microbial metabolite or a dietary derivative processed by the gut microbiome, serving as a potential biomarker for metabolic dysregulation.
Biological Pathway Diagram
Figure 2: Biological interaction network of 4-benzyl-7-hydroxy-3-phenylcoumarin.
Part 4: Experimental Protocols
Protocol A: Sulfamoylation (Conversion to STS Inhibitor)
To convert the 7-hydroxy scaffold into the active STS inhibitor:
-
Reactants: Dissolve 4-benzyl-7-hydroxy-3-phenylcoumarin (1 eq) in anhydrous DMA (Dimethylacetamide).
-
Reagent: Add Sulfamoyl chloride (
) (2–5 eq) prepared in situ from chlorosulfonyl isocyanate and formic acid. -
Conditions: Stir at room temperature for 12–24 hours under
atmosphere. -
Extraction: Pour into ethyl acetate/water. Wash organic layer with brine.
-
Result: Yields the 7-O-sulfamate derivative, which should be stored at -20°C.
Protocol B: STS Inhibition Assay (In Vitro)
-
Enzyme Source: Human placental microsomes or JEG-3 cell lysate.
-
Substrate:
Estrone sulfate (E1S). -
Incubation: Incubate enzyme + inhibitor (0.1 nM – 10
M) + substrate for 30 min at 37°C. -
Separation: Extract product (Estrone) using toluene.
-
Quantification: Measure radioactivity of the organic phase via liquid scintillation counting.
-
IC50 Calculation: Plot % inhibition vs. log[inhibitor].
References
-
Indofine Chemical Company. (n.d.). 4-Benzyl-7-hydroxy-3-phenylcoumarin Product Sheet. Retrieved from
-
Pujol, A., et al. (2020). Design and synthesis of 3-benzylaminocoumarin-7-O-sulfamate derivatives as steroid sulfatase inhibitors. Bioorganic Chemistry.
-
Demkowicz, S., et al. (2016).[6] Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. Molecules.
-
Niinivehmas, S. P., & Pentikäinen, O. T. (2021).[7] Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. Molecules.
-
Li, Y., et al. (2025). Metabolomics and Gut Microbiota in Elderly Patients with Diabetic Peripheral Neuropathy and Sarcopenia. Frontiers in Endocrinology/ResearchGate.
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- 2. Page loading... [guidechem.com]
- 3. 4-HYDROXY-3-PHENYLCOUMARIN | 1786-05-6 [amp.chemicalbook.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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